

A Technical Guide to Tungsten-Titanium Sputtering Target Composition and Purity

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Compound of Interest

Compound Name: Tungsten-titanium

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This in-depth technical guide provides a comprehensive overview of the composition and purity of **tungsten-titanium** (W-Ti) sputtering targets. It details the manufacturing processes, analytical techniques for characterization, and the profound impact of target properties on the resultant thin films, which are critical in various high-technology applications, including semiconductor manufacturing and medical devices.

Tungsten-Titanium Sputtering Target: Composition and Purity Specifications

Tungsten-titanium sputtering targets are primarily defined by their elemental composition and the level of impurities. These two factors are critical in determining the properties of the deposited thin films.

Composition

The most prevalent composition for W-Ti sputtering targets is a ratio of 90% tungsten to 10% titanium by weight (W-Ti 90/10 wt%).^{[1][2][3][4]} This specific ratio is widely utilized for its effectiveness as a diffusion barrier and adhesion layer, particularly in separating metallization layers from silicon substrates in microchip fabrication.^{[1][4]} While the 90/10 wt% is standard, other compositions, such as 80/20 wt%, are also available, and manufacturers can produce custom proportions to meet specific application requirements.^[1] In a research context,

compositions are sometimes expressed in atomic percent, with studies exploring a range from 3.4 at. % to 22.7 at. % of titanium to investigate its effect on thin film properties.[5]

Purity

The purity of the sputtering target is paramount, as impurities can be incorporated into the thin film, adversely affecting its electrical, optical, and mechanical properties.[6] For W-Ti targets, purity levels typically range from 99.9% to as high as 99.999%.[3][7][8] Commercially available targets are commonly offered at purities of 99.95%, 99.99%, and 99.995%.[2][7][9] The selection of a specific purity level is dictated by the sensitivity of the end application to contaminants.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative data for **tungsten-titanium** sputtering targets.

Table 1: Common Compositions of **Tungsten-Titanium** Sputtering Targets

Composition (by weight)	Composition (atomic percent, approx.)	Primary Applications
W-Ti 90/10 wt%	W-Ti 73/27 at%	Diffusion barrier and adhesion layer in semiconductors, thin-film solar cells, LED manufacturing, and tool coatings.[1][4]
W-Ti 80/20 wt%	W-Ti 55/45 at%	Applications requiring modified film properties such as different stress or resistivity.
Custom Compositions	Varies	Tailored for specific research and development or unique manufacturing processes.

Table 2: Purity Levels and Corresponding Impurity Tolerances

Purity Level	Maximum Total Impurities (by weight)	Common Impurity Elements
99.9% (3N)	1000 ppm	O, C, N, Fe, Al, Si, Mo
99.95% (3N5)	500 ppm	O, C, N, Fe, Al, Si
99.99% (4N)	100 ppm	O, C, N, Fe, Al
99.995% (4N5)	50 ppm	Trace metallic and gaseous impurities.
99.999% (5N)	10 ppm	Ultra-low levels of all other elements, critical for advanced semiconductor devices.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization of W-Ti sputtering targets and the thin films they produce.

Manufacturing of W-Ti Sputtering Targets via Powder Metallurgy

Powder metallurgy is a common method for producing W-Ti sputtering targets, allowing for precise control over composition and density.^{[1][10]}

Objective: To fabricate a dense W-Ti sputtering target with a homogeneous microstructure.

Materials and Equipment:

- High-purity tungsten powder (e.g., average particle size 1.0-2.8 μm).^[11]
- High-purity titanium powder (e.g., average particle size 40-60 μm).^[11]
- Three-dimensional mixer.
- Cold Isostatic Press (CIP).

- Vacuum hot-pressing furnace or Hot Isostatic Press (HIP).
- Graphite mold.

Protocol:

- Powder Preparation: Weigh the tungsten and titanium powders according to the desired weight ratio (e.g., 90:10).
- Mixing: Place the powders in a three-dimensional mixer and blend for 1-1.5 hours at a speed of 40-70 rpm to ensure a homogeneous mixture.[11]
- Cold Compaction: Load the blended powder into a graphite mold. Perform Cold Isostatic Pressing (CIP) at a pressure of approximately 379 MPa to create a "green" compact with a density of around 85%.[3]
- Sintering/Consolidation:
 - Vacuum Hot Pressing: Place the green compact into a vacuum hot-pressing furnace. Evacuate the furnace to below 100 Pa.[12]
 - Heat to 1100-1250°C at a rate of 5-10°C/min.[13]
 - Simultaneously apply a pressure of 20-30 MPa.[13]
 - Hold at the maximum temperature and pressure for 30-60 minutes.[13]
 - Hot Isostatic Pressing (HIP): Alternatively, for higher density, place the green compact in a HIP system. Apply a high inert gas pressure (e.g., up to 100 MPa) and a high temperature (e.g., 1000°C) for a specified duration (e.g., 120 minutes).[11]
- Cooling: Allow the consolidated target to cool to room temperature within the furnace.
- Finishing: Machine the target to the required dimensions and surface finish.

Purity and Composition Analysis

3.2.1. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES)

Objective: To quantitatively determine the elemental composition and trace impurities in the W-Ti target.

Protocol:

- Sample Digestion:
 - Accurately weigh approximately 1 gram of the W-Ti material.
 - In a Teflon vessel, add a mixture of hydrochloric acid (HCl), hydrofluoric acid (HF), and nitric acid (HNO₃). A typical procedure involves 15 mL HCl, followed by 2 mL HF and 2 mL HNO₃.^[7]
 - Heat the mixture until the sample is completely dissolved.
 - Cool the solution and dilute it to a known volume (e.g., 50 mL) with deionized water. Further dilutions may be necessary to bring analyte concentrations within the instrument's linear range.^{[7][9]}
- Instrument Setup:
 - Use an ICP-OES system equipped with an HF-resistant sample introduction system.^[7]
 - Set instrument parameters such as RF power (e.g., 1150 W), nebulizer gas flow (e.g., 0.7 L/min), and pump speed (e.g., 40 rpm).^[7]
- Calibration: Prepare a series of calibration standards from certified reference materials, including a blank matrix and at least one standard with known concentrations of the analytes of interest.^[7]
- Analysis: Aspirate the digested sample solution into the plasma and measure the emission intensities at the characteristic wavelengths for tungsten, titanium, and expected impurity elements.
- Quantification: Determine the concentrations of the elements in the sample by comparing their emission intensities to the calibration curve.

3.2.2. Glow Discharge Mass Spectrometry (GDMS)

Objective: To perform a full survey analysis for trace and ultra-trace elemental impurities.

Protocol:

- **Sample Preparation:** The W-Ti target sample is typically cut into a pin or flat plate configuration to act as the cathode in the glow discharge cell.^[14] Minimal sample preparation is needed, which is a key advantage of this technique.^[15]
- **Instrument Setup:** Place the sample into the GDMS instrument's vacuum chamber.
- **Analysis:**
 - Introduce a high-purity inert gas, typically argon, into the chamber at low pressure.
 - Apply a high voltage to create a glow discharge plasma.
 - Argon ions bombard the sample (cathode), sputtering atoms from its surface.^{[15][16]}
 - The sputtered neutral atoms are then ionized in the plasma.
 - The ions are extracted and guided into a mass spectrometer, where they are separated by their mass-to-charge ratio.
- **Data Acquisition and Interpretation:** The detector measures the ion currents for each mass, allowing for the identification and quantification of elements from major constituents down to parts-per-billion levels.^[14]

Thin Film Deposition and Characterization

3.3.1. Magnetron Sputtering of W-Ti Thin Films

Objective: To deposit a uniform W-Ti thin film onto a substrate.

Protocol:

- **Substrate Preparation:** Clean the substrate (e.g., silicon wafer) to remove any surface contaminants.
- **System Preparation:**

- Mount the W-Ti sputtering target and the substrate in a magnetron sputtering system.
- Evacuate the chamber to a base pressure of less than 2×10^{-3} Pa.[1]
- Deposition:
 - Introduce high-purity argon gas into the chamber, maintaining a working pressure between 1 and 10 mTorr.[17]
 - Apply RF or DC power to the target (e.g., 200-600 W).[17]
 - Initiate a pre-sputtering step for approximately 90 seconds to clean the target surface.[17]
 - Open the shutter to begin depositing the W-Ti film onto the substrate for the desired time to achieve the target thickness.
- Post-Deposition: Vent the chamber and remove the coated substrate.

3.3.2. X-Ray Diffraction (XRD) for Thin Film Analysis

Objective: To determine the crystal structure and preferred orientation of the deposited W-Ti thin film.

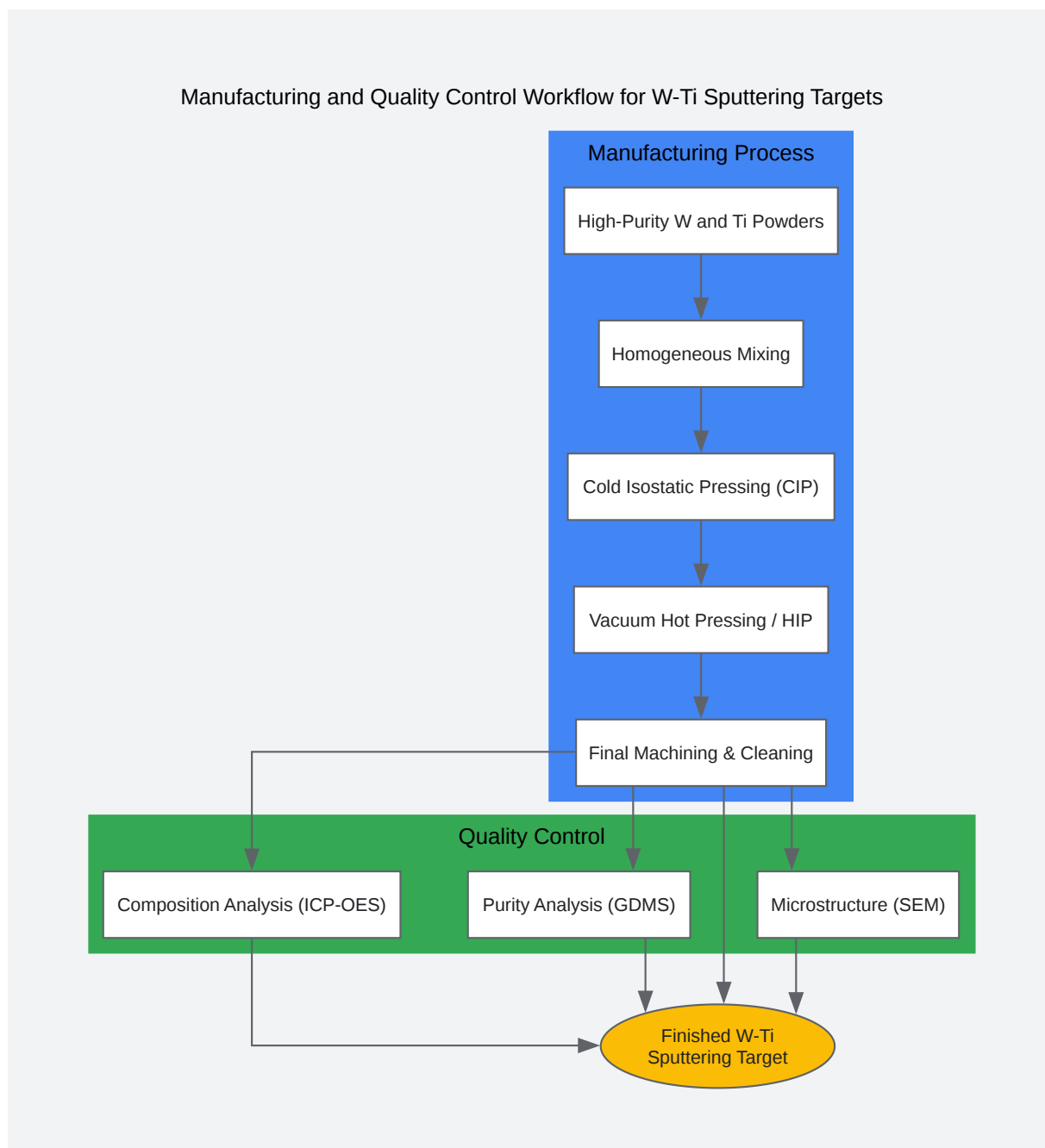
Protocol:

- Instrument Setup: Use an X-ray diffractometer equipped for thin film analysis.
- Grazing Incidence XRD (GIXRD):
 - Mount the coated substrate on the sample stage.
 - Set the incident X-ray beam at a fixed, small angle to the sample surface (e.g., $\sim 1^\circ$). This is done to maximize the interaction of the X-rays with the thin film and minimize signal from the underlying substrate.
 - Scan the detector through a range of 2θ angles.
- Data Analysis:

- Identify the crystal phases present by comparing the peak positions in the resulting diffractogram to standard diffraction patterns (e.g., from the JCPDS database).
- Analyze the relative intensities of the diffraction peaks to determine the preferred crystallographic orientation (texture) of the film.

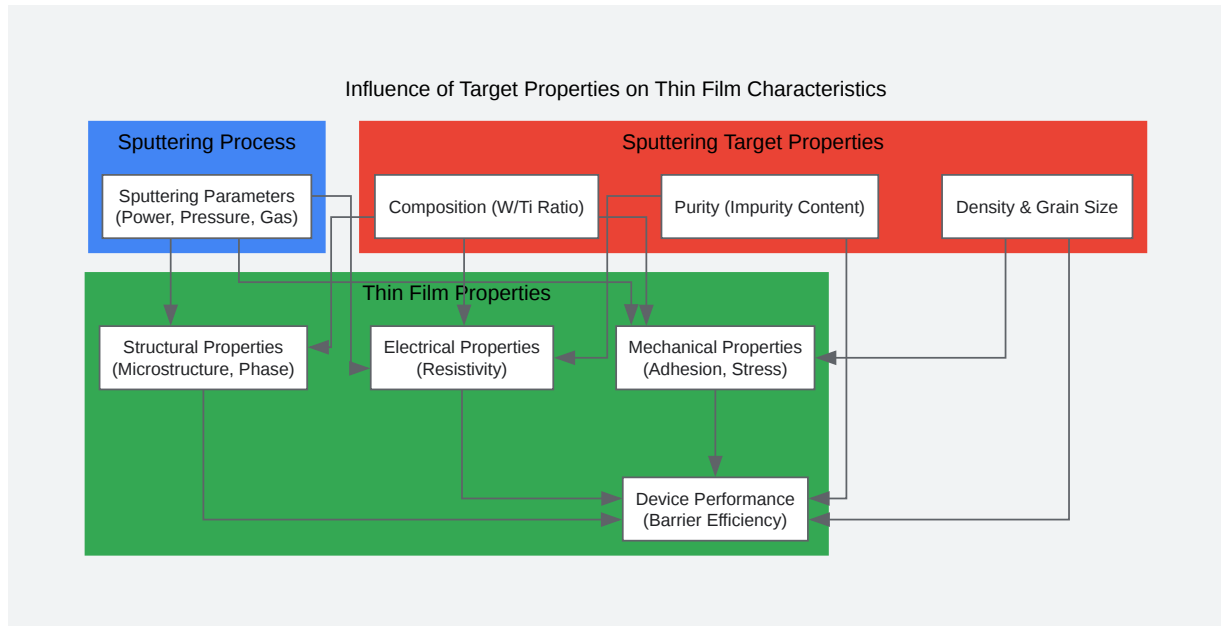
Visualizations: Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships in the context of W-Ti sputtering targets.



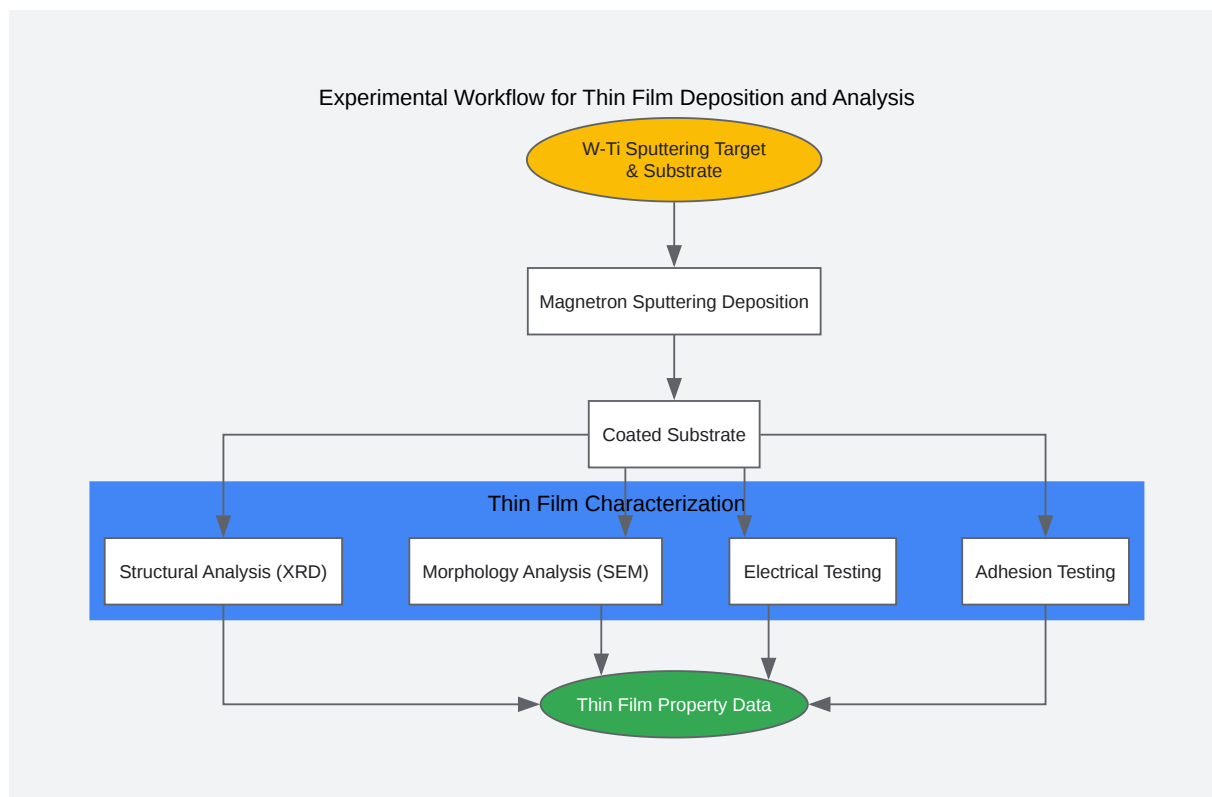
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Caption: Manufacturing and quality control workflow for W-Ti sputtering targets.



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Caption: Influence of target properties on thin film characteristics.



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Caption: Experimental workflow for thin film deposition and analysis.

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References

- 1. pubs.aip.org [pubs.aip.org]

- 2. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 3. US8741077B2 - Homogeneous titanium tungsten alloys produced by powder metal technology - Google Patents [patents.google.com]
- 4. medialibrary.uantwerpen.be [medialibrary.uantwerpen.be]
- 5. Back-to-Basics tutorial: X-ray diffraction of thin films [dspace.mit.edu]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. ywcmatsci.yale.edu [ywcmatsci.yale.edu]
- 8. geoinfo.nmt.edu [geoinfo.nmt.edu]
- 9. news.chinatungsten.com [news.chinatungsten.com]
- 10. Manufacturing method of tungsten-titanium target material and manufacturing method of tungsten-titanium target material combination - Eureka | Patsnap [eureka.patsnap.com]
- 11. CN103691953A - Manufacturing method of tungsten-titanium target material and manufacturing method of tungsten-titanium target material combination - Google Patents [patents.google.com]
- 12. MSTI-1/2ST [GDMS]Glow Discharge Mass Spectrometry [mst.or.jp]
- 13. GDMS | OSRAM Automotive [osram.com]
- 14. GDMS - Glow Discharge Mass Spectrometry | Materials Characterization Services [matcs.com]
- 15. mdpi.com [mdpi.com]
- 16. Thin Film XRD | Materials Characterization Lab [mcl.mse.utah.edu]
- 17. joam.inoe.ro [joam.inoe.ro]
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